5-Chloro-2-phenoxyphenyl isocyanate
Overview
Description
5-Chloro-2-phenoxyphenyl isocyanate is a chemical compound with the molecular formula C13H8ClNO2 . It is also known by other names such as 4-chloro-2-isocyanato-1-phenoxybenzene . It is used as a research chemical .
Molecular Structure Analysis
The molecular weight of this compound is 245.66 g/mol . The IUPAC name for this compound is 4-chloro-2-isocyanato-1-phenoxybenzene . The InChIKey, a unique identifier for the compound, is SCGXZJTXFUNGAL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 245.66 g/mol . It has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 38.7 Ų . The compound is a solid at room temperature .Scientific Research Applications
Fluorescent Probe Development
5-Chloro-2-phenoxyphenyl isocyanate plays a role in the development of fluorescent probes. A study demonstrated its use in the synthesis of a highly selective and sensitive fluorescence "light-up" probe designed for detecting nerve agent mimics. The probe showed rapid response, low detection limits, and excellent specificity, indicating its potential in chemical threat detection (Huo et al., 2019).
Biomarkers for Isocyanate Exposure
Research has explored the formation of DNA adducts from isocyanates, including derivatives of this compound. These studies are crucial in biomonitoring individuals exposed to xenobiotics and understanding the biological implications of isocyanate exposure (Beyerbach et al., 2006).
Synthesis of Pyrido Derivatives
The compound has been utilized in the synthesis of pyrido derivatives. A study focused on synthesizing new 2-substituted 3-aryl derivatives using the aza-Wittig reaction, demonstrating the compound's role in complex organic synthesis processes (Liu et al., 2006).
Improvement of Li-ion Battery Performance
This compound has been studied for its potential to improve the performance of lithium-ion batteries. It was found to reduce initial irreversible capacities and increase cycleability, attributed to its reactivity with certain groups on the graphite surface (Zhang, 2006).
Heat-Curable Polyurethane Products
This compound is significant in creating blocked polyisocyanates used for producing heat-cured polyurethane products. The study highlighted the efficient synthesis and deblocking of these polyisocyanates at relatively low temperatures, indicating its industrial applicability (Kalaimani et al., 2016).
Vibrational Spectra Analysis
In-depth vibrational spectra analysis of chloro-methylphenyl isocyanates, including this compound, has been conducted to understand their structural and chemical properties, essential for various scientific applications (Doddamani et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-isocyanato-1-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-10-6-7-13(12(8-10)15-9-16)17-11-4-2-1-3-5-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGXZJTXFUNGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408188 | |
Record name | 5-Chloro-2-phenoxyphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85385-33-7 | |
Record name | 5-Chloro-2-phenoxyphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-phenoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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